
(E)-1-Chloro-4-(4-chloro-1-methyl-1-butenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-Chloro-4-(4-chloro-1-methyl-1-butenyl)benzene is an organic compound with the molecular formula C11H12Cl2. It is characterized by the presence of a benzene ring substituted with a chloro group and a 4-chloro-1-methyl-1-butenyl group. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-Chloro-4-(4-chloro-1-methyl-1-butenyl)benzene typically involves the reaction of 1-chloro-4-nitrobenzene with 4-chloro-1-methyl-1-butenyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (E)-1-Chloro-4-(4-chloro-1-methyl-1-butenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide, sodium thiolate, and sodium alkoxide in solvents like ethanol or DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in alkanes or alcohols .
Scientific Research Applications
(E)-1-Chloro-4-(4-chloro-1-methyl-1-butenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-Chloro-4-(4-chloro-1-methyl-1-butenyl)benzene involves its interaction with specific molecular targets. The chloro groups and the butenyl chain play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Chloro-4-(4-chloro-1-butenyl)benzene: Lacks the methyl group on the butenyl chain.
1-Chloro-4-(4-chloro-1-methyl-1-pentenyl)benzene: Has an extended carbon chain.
1-Chloro-4-(4-chloro-1-methyl-1-propenyl)benzene: Has a shorter carbon chain.
Uniqueness: (E)-1-Chloro-4-(4-chloro-1-methyl-1-butenyl)benzene is unique due to its specific substitution pattern and the presence of both chloro and butenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
67903-43-9 |
|---|---|
Molecular Formula |
C11H12Cl2 |
Molecular Weight |
215.12 g/mol |
IUPAC Name |
1-chloro-4-[(E)-5-chloropent-2-en-2-yl]benzene |
InChI |
InChI=1S/C11H12Cl2/c1-9(3-2-8-12)10-4-6-11(13)7-5-10/h3-7H,2,8H2,1H3/b9-3+ |
InChI Key |
VMURKBLKZQMOFG-YCRREMRBSA-N |
Isomeric SMILES |
C/C(=C\CCCl)/C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(=CCCCl)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



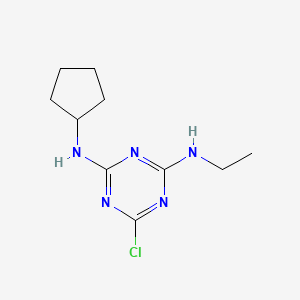

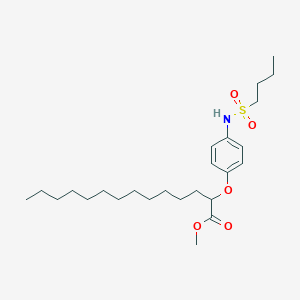


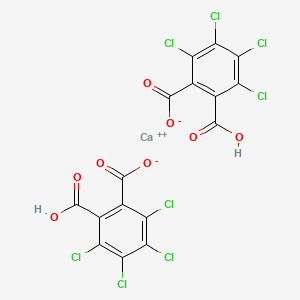
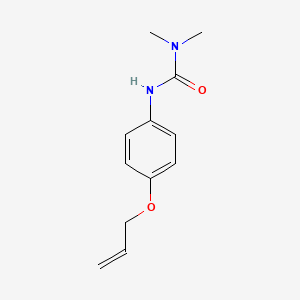
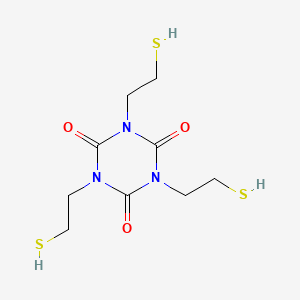

![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 3-aminopropanoate](/img/structure/B12666038.png)
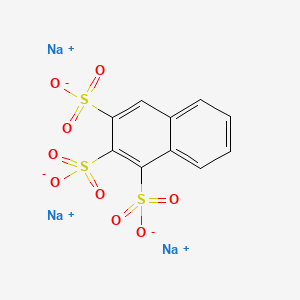
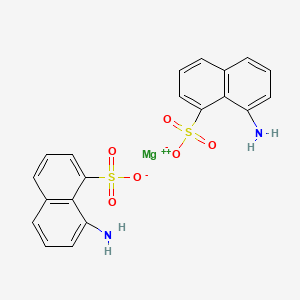
![2-Methoxy-4-[(methylimino)methyl]phenol](/img/structure/B12666060.png)
